molecular formula C13H9FN2OS2 B3013203 3-[(cyanomethyl)sulfanyl]-N-(4-fluorophenyl)-2-thiophenecarboxamide CAS No. 303150-71-2

3-[(cyanomethyl)sulfanyl]-N-(4-fluorophenyl)-2-thiophenecarboxamide

Cat. No.: B3013203
CAS No.: 303150-71-2
M. Wt: 292.35
InChI Key: CJHXFUVDTRNCRD-UHFFFAOYSA-N
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Description

3-[(cyanomethyl)sulfanyl]-N-(4-fluorophenyl)-2-thiophenecarboxamide is a chemical compound with the molecular formula C₁₃H₉FN₂OS₂ and a molecular weight of 292.35 g/mol . This compound is characterized by the presence of a thiophene ring, a fluorophenyl group, and a cyanomethylsulfanyl moiety, making it a unique and interesting molecule for various scientific applications.

Preparation Methods

The synthesis of 3-[(cyanomethyl)sulfanyl]-N-(4-fluorophenyl)-2-thiophenecarboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial production methods for this compound may involve optimization of these steps to ensure high yield and purity, often using advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

3-[(cyanomethyl)sulfanyl]-N-(4-fluorophenyl)-2-thiophenecarboxamide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure settings to optimize the reaction outcomes.

Scientific Research Applications

3-[(cyanomethyl)sulfanyl]-N-(4-fluorophenyl)-2-thiophenecarboxamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-[(cyanomethyl)sulfanyl]-N-(4-fluorophenyl)-2-thiophenecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

3-[(cyanomethyl)sulfanyl]-N-(4-fluorophenyl)-2-thiophenecarboxamide can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound, particularly in terms of its fluorine atom, which can enhance its biological activity and stability.

Properties

IUPAC Name

3-(cyanomethylsulfanyl)-N-(4-fluorophenyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FN2OS2/c14-9-1-3-10(4-2-9)16-13(17)12-11(5-7-19-12)18-8-6-15/h1-5,7H,8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJHXFUVDTRNCRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=C(C=CS2)SCC#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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